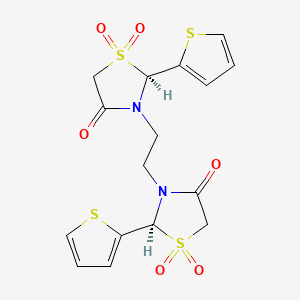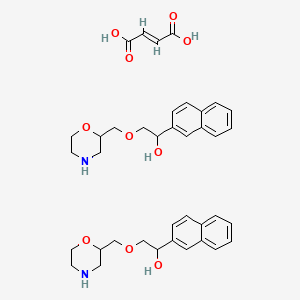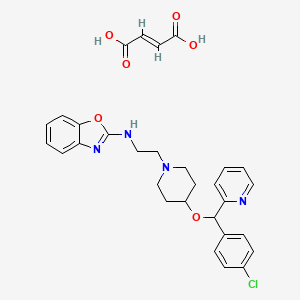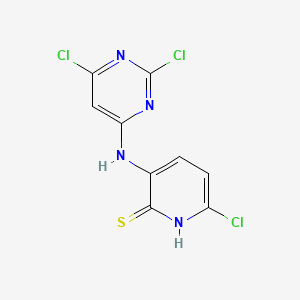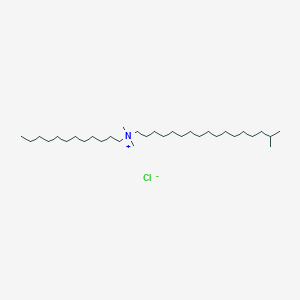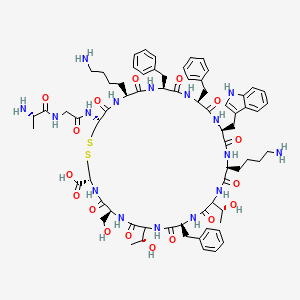
5-Deasparagine-somatostatin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 5-Deasparagine-somatostatina es una forma modificada de la hormona peptídica somatostatina, donde se elimina el residuo de asparaginaSe produce principalmente en el hipotálamo y el tracto gastrointestinal .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 5-Deasparagine-somatostatina implica la eliminación selectiva del residuo de asparagina del péptido somatostatina. Esto se puede lograr mediante métodos enzimáticos o químicos. Los métodos enzimáticos suelen utilizar proteasas específicas que escinden el enlace peptídico adyacente al residuo de asparagina. Los métodos químicos pueden implicar el uso de reactivos como la hidroxiamina o la hidracina en condiciones controladas para eliminar selectivamente el residuo de asparagina .
Métodos de Producción Industrial: La producción industrial de 5-Deasparagine-somatostatina se puede lograr mediante la tecnología del ADN recombinante. Esto implica la inserción de un gen que codifica el péptido modificado en un sistema de expresión adecuado, como Escherichia coli o levadura. El péptido expresado se purifica luego utilizando técnicas cromatográficas .
Análisis De Reacciones Químicas
Tipos de Reacciones: La 5-Deasparagine-somatostatina puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede ocurrir en los residuos de metionina, lo que lleva a la formación de metionina sulfóxido.
Reducción: Los enlaces disulfuro dentro del péptido se pueden reducir a grupos tiol libres.
Reactivos y Condiciones Comunes:
Oxidación: Peróxido de hidrógeno u otros agentes oxidantes en condiciones suaves.
Reducción: Ditiotreitol o beta-mercaptoetanol en condiciones reductoras.
Sustitución: Mutagénesis dirigida utilizando cebadores específicos y ADN polimerasa.
Productos Principales:
Oxidación: Derivados de metionina sulfóxido.
Reducción: Péptidos con grupos tiol libres.
Sustitución: Péptidos con secuencias de aminoácidos alteradas.
Aplicaciones Científicas De Investigación
La 5-Deasparagine-somatostatina tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza para estudiar las relaciones estructura-actividad de los análogos de la somatostatina.
Biología: Investigado por su papel en la regulación de la secreción hormonal y sus interacciones con los receptores de la somatostatina.
Medicina: Posibles aplicaciones terapéuticas en el tratamiento de trastornos endocrinos y tumores asociados con desequilibrios hormonales.
Mecanismo De Acción
El mecanismo de acción de la 5-Deasparagine-somatostatina implica la unión a los receptores de la somatostatina, que son receptores acoplados a proteínas G. Al unirse, estos receptores inhiben la adenilato ciclasa, lo que reduce los niveles intracelulares de AMP cíclico y las concentraciones de iones calcio. Esto conduce a la inhibición de la secreción hormonal y otros procesos celulares .
Compuestos Similares:
Somatostatina: El compuesto principal con una secuencia completa de aminoácidos.
Octreótido: Un análogo sintético de la somatostatina con una vida media más larga.
Pasireótido: Otro análogo sintético con mayor afinidad por ciertos subtipos de receptores de la somatostatina.
Singularidad: La 5-Deasparagine-somatostatina es única debido a la ausencia del residuo de asparagina, lo que puede alterar su afinidad de unión y selectividad para los receptores de la somatostatina. Esta modificación puede proporcionar información sobre las relaciones estructura-actividad y las posibles aplicaciones terapéuticas de los análogos de la somatostatina .
Comparación Con Compuestos Similares
Somatostatin: The parent compound with a complete amino acid sequence.
Octreotide: A synthetic somatostatin analog with a longer half-life.
Pasireotide: Another synthetic analog with higher affinity for certain somatostatin receptor subtypes.
Uniqueness: 5-Deasparagine-somatostatin is unique due to the absence of the asparagine residue, which may alter its binding affinity and selectivity for somatostatin receptors. This modification can provide insights into the structure-activity relationships and potential therapeutic applications of somatostatin analogs .
Propiedades
Número CAS |
54786-81-1 |
|---|---|
Fórmula molecular |
C72H98N16O17S2 |
Peso molecular |
1523.8 g/mol |
Nombre IUPAC |
(4R,7S,13S,19S,22S,25S,28S,31S,34R)-19,31-bis(4-aminobutyl)-34-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carboxylic acid |
InChI |
InChI=1S/C72H98N16O17S2/c1-40(75)61(93)77-36-58(92)78-56-38-106-107-39-57(72(104)105)86-68(100)55(37-89)85-71(103)60(42(3)91)88-67(99)53(33-45-23-11-6-12-24-45)84-70(102)59(41(2)90)87-63(95)50(28-16-18-30-74)79-66(98)54(34-46-35-76-48-26-14-13-25-47(46)48)83-65(97)52(32-44-21-9-5-10-22-44)82-64(96)51(31-43-19-7-4-8-20-43)81-62(94)49(80-69(56)101)27-15-17-29-73/h4-14,19-26,35,40-42,49-57,59-60,76,89-91H,15-18,27-34,36-39,73-75H2,1-3H3,(H,77,93)(H,78,92)(H,79,98)(H,80,101)(H,81,94)(H,82,96)(H,83,97)(H,84,102)(H,85,103)(H,86,100)(H,87,95)(H,88,99)(H,104,105)/t40-,41+,42+,49-,50-,51-,52-,53-,54-,55-,56-,57-,59?,60?/m0/s1 |
Clave InChI |
ZIHRAPFYJSDXSV-ROWAAPPRSA-N |
SMILES isomérico |
C[C@H](C1C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CCCCN)NC(=O)CNC(=O)[C@H](C)N)C(=O)O)CO)[C@@H](C)O)CC6=CC=CC=C6)O |
SMILES canónico |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC6=CC=CC=C6)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




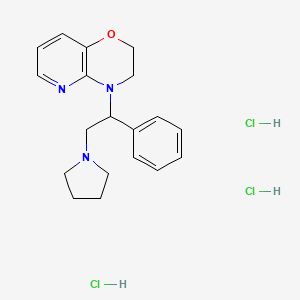
![Sodium;2-[bis(2-hydroxyethyl)amino]ethanol;formaldehyde;formic acid;urea;hydroxide](/img/structure/B12748963.png)
